PI-103 (Hydrochloride)
Overview
Description
PI-103 (Hydrochloride) is a synthetic compound of the benzamide class that is used in scientific research. It is a potent, selective and orally active antagonist of the 5-HT2A serotonin receptor. It is a white to off-white powder that is highly soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO). It has been used in a variety of scientific research applications, including in vivo and in vitro studies. It has been used to investigate the effects of serotonin receptor antagonists on various physiological and biochemical systems.
Scientific Research Applications
PI-103 Hydrochloride is a chemical compound that acts as an inhibitor of DNA-PK, PI 3-kinase (p110 α), and mTOR . These are all important proteins involved in cell signaling pathways, and inhibiting them can have various effects on cells. This makes PI-103 a potentially useful tool in various areas of biological and medical research.
One specific application of PI-103 that has been studied is in the treatment of gliomas, a type of brain tumor . In this research, PI-103 was found to inhibit the proliferation and invasion of glioma cells, and it was also found to enhance the response of these cells to a treatment known as stem cell–delivered secretable tumor necrosis factor apoptosis-inducing ligand (S-TRAIL) . This suggests that PI-103 could potentially be used as part of a combined treatment strategy for gliomas .
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Autophagy Induction PI-103 Hydrochloride has been found to induce autophagy . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis. The induction of autophagy by PI-103 Hydrochloride could have potential applications in the treatment of diseases where autophagy is dysregulated, such as neurodegenerative diseases and cancer .
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Enhancement of Radiosensitivity in Cancer Cell Lines Research has shown that PI-103 can enhance the radiosensitivity of cancer cell lines . This means that it can make cancer cells more susceptible to the effects of radiation therapy, potentially improving the effectiveness of this treatment. In one study, PI-103 was found to increase the delay in the G2/M phase of the cell cycle, prolong DNA double-strand break (DSB) repair by raising the levels of γ-H2AX, and reduce cell proliferation . These effects could potentially enhance the efficacy of radiation therapy in cancer treatment .
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Inhibition of PI3K/AKT/mTOR Signaling Pathway PI-103 Hydrochloride is a dual inhibitor of PI3K and mTOR . The PI3K/AKT/mTOR signaling pathway is involved in a wide range of cellular processes, including cell growth, survival, and metabolism. This pathway is often hyperactivated in cancer, and its inhibition could potentially be used as a therapeutic strategy for various types of cancer .
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Inhibition of DNA-PK PI-103 Hydrochloride is an inhibitor of DNA-PK . DNA-PK is a protein kinase that plays a critical role in the repair of DNA double-strand breaks. Inhibiting DNA-PK could potentially be used as a strategy for enhancing the effectiveness of treatments that induce DNA damage, such as radiation therapy and certain types of chemotherapy .
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Inhibition of PI 3-Kinase PI-103 Hydrochloride is an inhibitor of PI 3-kinase . PI 3-kinase is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a target of interest in cancer research .
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Inhibition of mTOR PI-103 Hydrochloride is an inhibitor of mTOR . mTOR is a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is frequently observed in various human diseases, including cancer, obesity, type 2 diabetes, and neurodegeneration .
properties
IUPAC Name |
3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3.ClH/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23;/h1-6,11,24H,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQMYBFFYPTMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587490 | |
Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PI-103 (Hydrochloride) | |
CAS RN |
371935-79-4 | |
Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.